4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide
Description
4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butoxy group attached to the benzene ring and a methoxy-methylphenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-5-12-23-16-9-7-15(8-10-16)19(21)20-17-13-14(2)6-11-18(17)22-3/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHPPFGUHTXKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxy-5-methylphenylamine to form the benzamide core.
Introduction of the Butoxy Group: The butoxy group can be introduced by reacting the benzamide core with butanol in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.
Major Products Formed
Oxidation: Formation of 4-butoxy-N-(2-formyl-5-methylphenyl)benzamide.
Reduction: Formation of 4-butoxy-N-(2-methoxy-5-methylphenyl)benzylamine.
Substitution: Formation of 4-alkoxy-N-(2-methoxy-5-methylphenyl)benzamide.
Scientific Research Applications
4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-methoxyphenyl)benzamide
- 4-butoxy-N-(2-methylphenyl)benzamide
- 4-butoxy-N-(2-methoxy-5-chlorophenyl)benzamide
Uniqueness
4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the presence of both the butoxy and methoxy-methylphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its solubility and stability compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
